molecular formula C14H9Cl2F3N2O B13330848 1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B13330848
M. Wt: 349.1 g/mol
InChI Key: YEPNREFOKFLQCG-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,3-dichloroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

    1-(2,3-Dichlorophenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    1-(4-Chlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea:

    1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of a trifluoromethyl group can result in different chemical behavior and applications.

Biological Activity

1-(2,3-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound with significant biological activity, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound falls under the category of substituted ureas, characterized by its unique arrangement of dichlorophenyl and trifluoromethyl groups. Its molecular formula is C15H11Cl2F3NC_{15}H_{11}Cl_2F_3N, with a molecular weight of 353.16 g/mol. The presence of halogen substituents enhances its lipophilicity and biological activity.

Biological Activity Overview

This compound exhibits notable cytotoxic effects against various cancer cell lines. Key findings from recent studies include:

  • Cytotoxicity : The compound has demonstrated high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with IC50 values ranging from 1.5 to 10 µM depending on the specific cell line tested .
  • Selectivity : It shows favorable selectivity over normal cells, indicating potential for reduced side effects in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to significant apoptosis in cancer cells. Flow cytometry analysis indicated that a high percentage of treated cells underwent late apoptosis or necrosis compared to controls .
  • Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell survival and proliferation. For instance, it has been noted to inhibit AbI kinase in chronic myeloid leukemia cells, promoting programmed cell death .
  • Interfering with Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to reduced proliferation rates in various cancerous cell lines .

Case Studies and Experimental Findings

Several studies have documented the efficacy and mechanisms of this compound:

  • Study 1 : In vitro tests revealed that treatment with the compound resulted in a reduction of SW480 and SW620 colon cancer cells by up to 93% after 72 hours .
  • Study 2 : A comparative study highlighted that the compound outperformed cisplatin (a standard chemotherapy agent) in terms of growth inhibition in specific tumor cells .
  • Study 3 : The compound was also evaluated for its effects on apoptosis markers such as interleukin-6 levels and caspase activation, further confirming its role in inducing programmed cell death .

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)% Cell ReductionApoptosis Induction
SW4801.593%High
SW6202.090%High
PC36.569%Moderate
K-5628.066%Moderate

Properties

Molecular Formula

C14H9Cl2F3N2O

Molecular Weight

349.1 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(12(10)16)21-13(22)20-9-6-4-8(5-7-9)14(17,18)19/h1-7H,(H2,20,21,22)

InChI Key

YEPNREFOKFLQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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